N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide

Medicinal Chemistry Chemical Biology Drug Discovery

N-(4-Fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is a fully synthetic small molecule (MF: C20H21FN2O2S; MW: 372.46) built on a saturated 1,4-thiazepane seven-membered heterocyclic core. The scaffold is substituted at the 7-position with a furan-2-yl ring and at the 4-position via a urea-like carboxamide linkage to a 4-fluorobenzyl group.

Molecular Formula C17H19FN2O2S
Molecular Weight 334.41
CAS No. 1705434-56-5
Cat. No. B2907180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide
CAS1705434-56-5
Molecular FormulaC17H19FN2O2S
Molecular Weight334.41
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CO2)C(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C17H19FN2O2S/c18-14-5-3-13(4-6-14)12-19-17(21)20-8-7-16(23-11-9-20)15-2-1-10-22-15/h1-6,10,16H,7-9,11-12H2,(H,19,21)
InChIKeyCRUHYVZMMXIZEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide (CAS 1705434-56-5): Structural and Pharmacophoric Profile


N-(4-Fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is a fully synthetic small molecule (MF: C20H21FN2O2S; MW: 372.46) built on a saturated 1,4-thiazepane seven-membered heterocyclic core. The scaffold is substituted at the 7-position with a furan-2-yl ring and at the 4-position via a urea-like carboxamide linkage to a 4-fluorobenzyl group . The 1,4-thiazepane ring introduces conformational flexibility and a non-planar geometry, while the furan and 4-fluorobenzyl substituents modulate the compound's electronic and lipophilic character [1]. This compound is catalogued primarily as a research-grade chemical probe and is not associated with any approved therapeutic indication .

Why Closely Related 1,4-Thiazepane-4-carboxamides Cannot Be Considered Interchangeable


Despite sharing a common 1,4-thiazepane-4-carboxamide scaffold, small perturbations to the N-4 benzyl substituent or C-7 heteroaryl ring are known to drive divergent pharmacological and pharmacokinetic profiles within this chemical class. For example, substitution of a furan-2-yl with a phenyl ring at C-7 alters both molecular shape and electronic character, while variations in the benzylamide N-substituent can lead to differential hydrogen-bonding and steric interactions with biological targets [1]. Even within the narrower subseries of 7-(furan-2-yl)-1,4-thiazepane-4-carboxamides, swapping the 4-fluorobenzyl group for a 4-methoxybenzyl or a cyclopentyl group is expected to produce measurable differences in target engagement, ADME properties, and off-target liability, making simple generic substitution scientifically unreliable [1].

Quantitative Differentiation Evidence for N-(4-Fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide


Critical Data Transparency Gap in Published Literature

Following comprehensive literature and database interrogation, no head-to-head comparative biological data (e.g., IC50, Ki, EC50, or ADME parameters) were identified for N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide against any named analog in peer-reviewed journals, patents, or authoritative public databases (PubChem, ChEMBL, ChemSpider) [1]. A structurally related compound, 7-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide (CAS 1705434-53-2), has been catalogued but similarly lacks disclosed quantitative activity data [2]. This absence of published head-to-head data precludes rigorous evidence-based differentiation. All remaining comparative points below are therefore based on scaffold-level learnings from structurally related chemotypes and computational predictions, not on direct experimental side-by-side evaluation.

Medicinal Chemistry Chemical Biology Drug Discovery

Predicted LogP Advantage Over 4-Methoxybenzyl Analog

Based on the influence of para-substitution on benzylamide lipophilicity within the 1,4-thiazepane-4-carboxamide series, the 4-fluorobenzyl group in the target compound is predicted to confer moderately higher lipophilicity (estimated ΔcLogP ≈ +0.3 to +0.5) relative to the 4-methoxybenzyl analog (CAS 1705434-53-2) [1]. This arises from the replacement of a polar methoxy substituent (H-bond acceptor) with a more lipophilic fluorine atom. The resulting increase in cLogP shifts the compound into a more favorable range for passive membrane permeability, which is relevant for intracellular target engagement [1][2]. This is a class-level inference based on well-established Hansch-Fujita substituent contributions; direct experimental logD7.4 values have not been published.

Physicochemical Property Lipophilicity Drug Design

Conformational and Metabolic Stability Attributes of the Saturated 1,4-Thiazepane Core

The saturated 1,4-thiazepane ring provides a non-planar, three-dimensional scaffold topology that distinguishes compounds within this series from planar heteroaromatic alternatives [1]. Published literature on the unsubstituted 1,4-thiazepane core indicates improved metabolic stability in liver microsome assays compared to analogous six-membered saturated rings (e.g., morpholine, thiomorpholine), attributed to changes in ring strain and oxidative susceptibility [1]. The C-7 furan-2-yl substituent in the target compound additionally introduces a heteroaromatic moiety capable of engaging in π-stacking and dipole interactions without introducing a metabolically labile benzylic center at the C-7 position that would be present in phenyl-substituted analogs . These class-level structural features collectively suggest that the target compound may resist oxidative metabolism better than both six-membered-ring comparators and C-7 phenyl-substituted thiazepane analogs, but direct experimental microsomal stability data for this specific compound remain unpublished.

Conformational Analysis Metabolic Stability Scaffold Design

Bioisosteric Advantage of Furan-2-yl Over Phenyl at the C-7 Position

The furan-2-yl ring at C-7 serves as a heteroaromatic bioisostere for a phenyl ring, offering reduced lipophilicity (estimated ΔlogP ≈ −0.5 to −0.8 vs. phenyl) and altered electronic character due to the electron-rich oxygen heteroatom . Within the broader 1,4-thiazepane-4-carboxamide series, the exchange of a phenyl substituent for a furan-2-yl is expected to modulate both target-binding affinity and physicochemical properties such as solubility and CYP450 inhibition potential [1]. For CNS-oriented programs, this substitution type is commonly employed to lower aromatic ring count and improve developability profiles. This inference is drawn from general medicinal chemistry principles applied across multiple chemotypes; direct target-specific potency or selectivity comparison data between the 7-furan-2-yl and 7-phenyl analogs of N-(4-fluorobenzyl)-1,4-thiazepane-4-carboxamide are not available in the public domain.

Bioisosterism Medicinal Chemistry CNS Drug Design

Combined Fluorine and Furan Substituent Effect on Target-Binding Topology

The unique pairwise combination of a 4-fluorobenzyl N-substituent and a furan-2-yl C-7 substituent in the target compound is absent from any other catalogued analog in this series, based on available commercial and patent database entries . The fluorine atom at the para-position of the benzyl ring can participate in orthogonal multipolar C–F···H–C interactions and C–F···C=O dipole interactions that modulate binding-site complementarity in ways that a hydrogen, methoxy, or methyl substituent cannot [1]. Simultaneously, the furan oxygen provides a hydrogen-bond acceptor site with distinct geometry compared to the sulfur in thiophene analogs (e.g., CAS 1706093-38-0) . This unique dual-substitution pattern creates a pharmacophoric fingerprint that differentiates the compound from all commercially available close analogs, giving it value as both a chemical probe for novel target engagement and a unique starting point for SAR exploration.

Structure-Activity Relationship Fluorine Chemistry Molecular Recognition

Research and Industrial Applications for N-(4-Fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide


Chemical Probe for Potassium Channel Subtype Profiling

The 1,4-thiazepane-4-carboxamide scaffold is structurally related to arylated furan carboxamides originally developed as atrial potassium channel blockers (ultra-rapid delayed rectifier current inhibitors) for antiarrhythmic applications [1]. The target compound, with its unique combination of 7-furan-2-yl and N-4-fluorobenzyl substituents, serves as a novel chemical probe for dissecting potassium channel subtype pharmacology, particularly in atrial cardiomyocyte electrophysiology assays. Its differentiation from the 7-phenyl and 7-thiophene analogs (see Section_3, Evidence_Items 4 and 5) enables structure-activity relationship studies aimed at identifying substituent contributions to Kv1.5 channel selectivity versus related Kv channels.

Fragment-Based and Structure-Guided Lead Discovery

As discussed in Section_3, Evidence_Item 3, the saturated 1,4-thiazepane core offers a three-dimensional topology with predicted metabolic stability advantages over planar heterocycles. This compound is an ideal candidate for inclusion in fragment-growing and scaffold-hopping campaigns targeting enzymes or receptors with deep binding pockets (e.g., kinases, GPCRs). The C-7 furan and N-4-fluorobenzyl groups provide synthetic handles for further derivatization, and the compound's uniqueness within the catalogued chemical space (Section_3, Evidence_Item 5) supports its use in generating novel intellectual property.

CNS Penetrant Probe Development

The bioisosteric replacement of phenyl with furan-2-yl (Section_3, Evidence_Item 4) reduces aromatic ring count and lipophilicity, two parameters positively correlated with improved CNS drug-likeness scores. Coupled with the favorable cLogP shift relative to the methoxybenzyl analog (Section_3, Evidence_Item 2), this compound constitutes a rationally selected starting point for CNS penetrant probe development, particularly for targets such as serotonin receptors, where 1,4-thiazepane-based ligands have shown activity [1].

Metabolic Stability Benchmarking in ADME Screening Cascades

The predicted metabolic stability advantages of the saturated 1,4-thiazepane core and the absence of a C-7 benzylic center (Section_3, Evidence_Item 3) position this compound as a useful benchmarking tool in liver microsome and hepatocyte stability assays. Research groups can employ this compound alongside its 7-phenyl analog (CAS 1797289-13-4) and six-membered saturated heterocycle-containing analogs to experimentally validate scaffold-dependent metabolic stability trends, generating proprietary ADME data for internal decision-making.

Quote Request

Request a Quote for N-(4-fluorobenzyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.